11-cis-3-Hydroxyretinal
Overview
Description
11-cis-3-Hydroxyretinal is a chemical compound with the molecular formula C20H28O2 . It is a derivative of 11-cis-retinal, which is almost always used as a chromophore in all three domains of life . The 11-cis-3-Hydroxyretinal binds to the opsin to form rhodopsin (Rh) .
Synthesis Analysis
The regeneration of 11-cis-retinal, the universal chromophore of the vertebrate retina, is a complex process involving photoreceptors and adjacent retinal pigment epithelial cells (RPE) . In the dark, enzymatically catalyzed isomerization processes are relied upon by pigments that employ c-opsins . De novo synthesis of chromophore from carotenoids begins with cleavage of zeaxanthin, catalyzed by the neither inactivation nor afterpotential B (NinaB) gene product β,β′-carotene-15,15′-oxygenase, now called isomerooxygenase, which generates 3-OH-all-trans-retinal and 3-OH-11-cis-retinal .
Molecular Structure Analysis
The molecular structure of 11-cis-3-Hydroxyretinal is a derivative of 11-cis-retinal, substituted at position 3 on the cyclohexenyl ring by a hydroxy group .
Chemical Reactions Analysis
In the presence of light, 11-cis-3-Hydroxyretinal undergoes a cis-to-trans isomerization of the chromophore . This isomerization is a key event because the change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and to interact with a G protein downstream in a signal transduction pathway .
Physical And Chemical Properties Analysis
11-cis-3-Hydroxyretinal has a molecular weight of 300.435 Da . It has a density of 1.0±0.0 g/cm³, a boiling point of 462.3±0.0 °C at 760 mmHg, and a flash point of 196.7±0.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds . Its LogP is 4.71 .
Scientific Research Applications
Chromophore in Visual Pigments
11-cis-3-Hydroxyretinal plays a significant role as a chromophore in visual pigments. Research on Drosophila melanogaster (fruit fly) revealed that this compound forms in the dark and does not require light for its formation, suggesting an intrinsic 11-cis-3-Hydroxyretinal forming system within these organisms (Seki et al., 1986). Similarly, studies in insects like butterflies demonstrate a light-dependent metabolic pathway for 3-hydroxyretinoids, including 11-cis-3-Hydroxyretinal, highlighting its importance in the visual processes of these species (Shimazaki & Eguchi, 2004).
Role in Insect Vision
The presence and synthesis of 11-cis-3-Hydroxyretinal in various insects' eyes have been extensively studied. It has been found in the heads of insects from multiple genera, indicating its widespread role across different insect species. This compound is integral to the functioning of insect visual systems, serving as a key chromophore in their visual pigments (Goldsmith et al., 1986). Another study on Drosophila melanogaster indicates the dependency of 3-hydroxyretinal biogenesis on light and vitamin A derivatives, further emphasizing its role in insect vision (Isono et al., 1988).
Synthesis and Identification
The synthesis and characterization of 11-cis-3-Hydroxyretinal have been crucial in understanding its role in visual systems. Advanced techniques like high-performance liquid chromatography have been used for the simultaneous separation and identification of its isomers, which are vital for detailed studies in visual biochemistry (Ito et al., 1988).
Visual Cycle Inhibition
11-cis-3-Hydroxyretinal is also significant in the context of visual cycle inhibition. Studies on the role of specific compounds in inhibiting the visual cycle, including the conversion processes involving 11-cis-retinal, highlight its importance in both physiological and pathological states of vision (Golczak et al., 2008).
Chromophore Biogenesis
Research on Drosophila ninaG Oxidoreductase has shown that 11-cis-3-Hydroxyretinol is a critical intermediate required for chromophore biogenesis in Drosophila. This insight provides a deeper understanding of the molecular processes underlying vision in these insects (Ahmad et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2E,4Z,6E,8E)-9-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQNCDEPWLQRO-SKVGZCNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554347 | |
Record name | (11cis)-3-Hydroxyretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-cis-3-Hydroxyretinal | |
CAS RN |
102918-00-3 | |
Record name | (11cis)-3-Hydroxyretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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